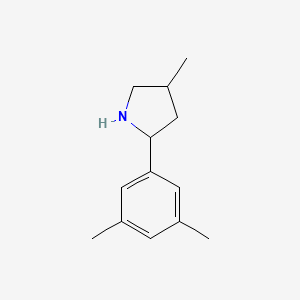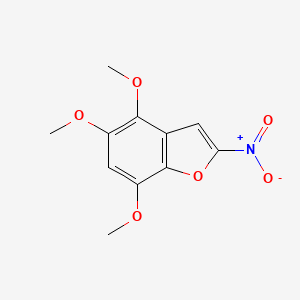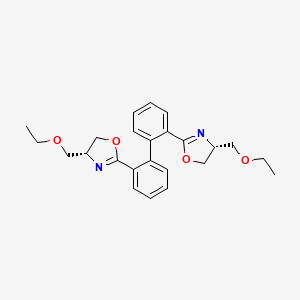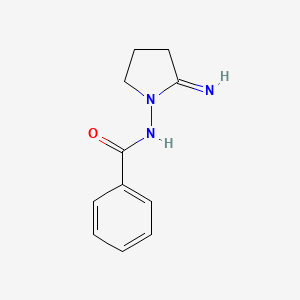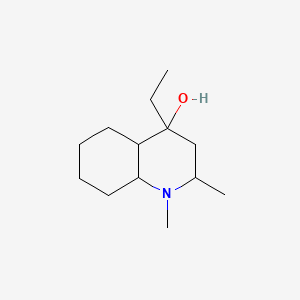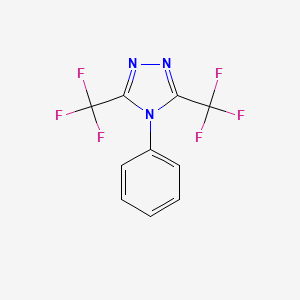
4-Phenyl-3,5-bis(trifluoromethyl)-4H-1,2,4-triazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Phenyl-3,5-bis(trifluoromethyl)-4H-1,2,4-triazole is a fluorinated heterocyclic compound that has garnered significant interest in various fields of chemistry and industry. This compound is characterized by its unique structure, which includes a triazole ring substituted with phenyl and trifluoromethyl groups. The presence of these substituents imparts distinct chemical and physical properties, making it a valuable compound for various applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Phenyl-3,5-bis(trifluoromethyl)-4H-1,2,4-triazole typically involves the cycloaddition reactions of fluorinated substrates. One common method includes the reaction of 2,5-dichloro-1,1,1,6,6,6-hexafluoro-3,4-diazahexa-2,4-diene with appropriate reagents to form the desired triazole compound . The reaction conditions often involve heating the reactants in ethanol under reflux .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of advanced purification techniques such as crystallization and chromatography ensures the production of high-quality this compound.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Phenyl-3,5-bis(trifluoromethyl)-4H-1,2,4-triazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the triazole ring.
Substitution: The phenyl and trifluoromethyl groups can undergo substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenation and nitration reactions can be performed using reagents like chlorine, bromine, and nitric acid.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazole oxides, while substitution reactions can introduce various functional groups onto the phenyl ring .
Applications De Recherche Scientifique
4-Phenyl-3,5-bis(trifluoromethyl)-4H-1,2,4-triazole has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds and heterocycles.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and biological pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of advanced materials, including polymers and agrochemicals.
Mécanisme D'action
The mechanism of action of 4-Phenyl-3,5-bis(trifluoromethyl)-4H-1,2,4-triazole involves its interaction with specific molecular targets and pathways. The compound’s fluorinated triazole ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
- 3,5-Bis(trifluoromethyl)-1H-1,2,4-triazole
- 4-Methyl-3,5-bis(trifluoromethyl)-4H-1,2,4-triazole
- 4-Carbomethoxymethyl-3,5-bis(trifluoromethyl)-4H-1,2,4-triazole
Comparison: 4-Phenyl-3,5-bis(trifluoromethyl)-4H-1,2,4-triazole is unique due to the presence of the phenyl group, which imparts distinct chemical properties compared to other similar compounds. The phenyl group can enhance the compound’s stability, reactivity, and potential for various applications .
Propriétés
Numéro CAS |
88579-71-9 |
|---|---|
Formule moléculaire |
C10H5F6N3 |
Poids moléculaire |
281.16 g/mol |
Nom IUPAC |
4-phenyl-3,5-bis(trifluoromethyl)-1,2,4-triazole |
InChI |
InChI=1S/C10H5F6N3/c11-9(12,13)7-17-18-8(10(14,15)16)19(7)6-4-2-1-3-5-6/h1-5H |
Clé InChI |
BRUHCIDPGDRUGC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)N2C(=NN=C2C(F)(F)F)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1H-Benz[f]indene-1,3(2H)-dione, 5,8-dibromo-2-(3-hydroxy-2-quinolinyl)-](/img/structure/B12893555.png)
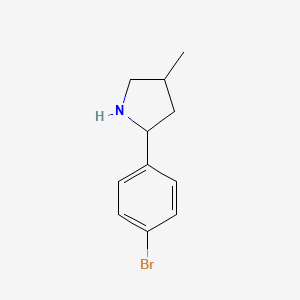

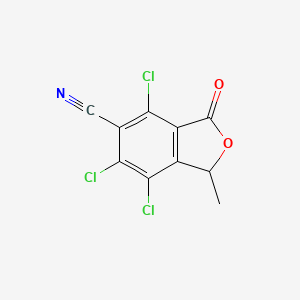
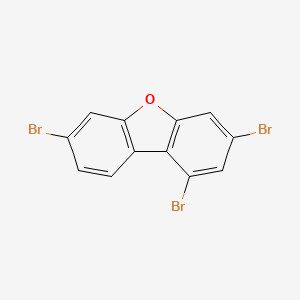
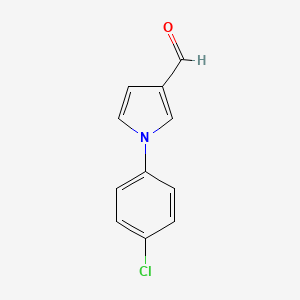

![3-bromo-N-{[2-(2,3-dimethylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-4-methoxybenzamide](/img/structure/B12893603.png)
